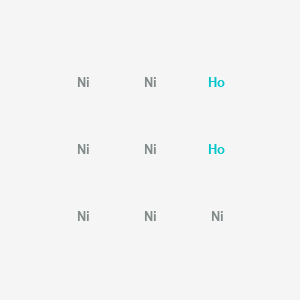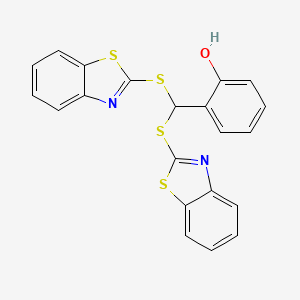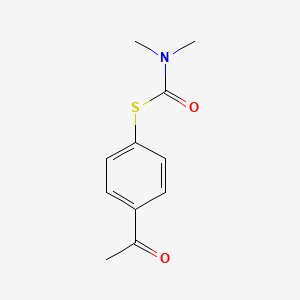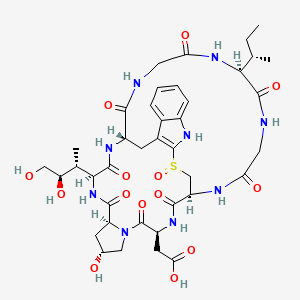
Hafnium;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hafnium;ZINC is a compound that combines the elements hafnium and zinc Hafnium is a lustrous, silvery-gray transition metal with the atomic number 72, while zinc is a bluish-silver, brittle metal with the atomic number 30
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hafnium;ZINC can be synthesized through various methods, including atomic layer deposition (ALD) and sol-gel processes. In the ALD method, hafnium and zinc precursors are alternately deposited on a substrate at controlled temperatures, typically around 200°C . The sol-gel process involves the hydrolysis and condensation of metal alkoxides to form a gel, which is then dried and calcined to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound often involves the use of high-temperature chemical vapor deposition (CVD) techniques. In this process, hafnium and zinc precursors are vaporized and reacted in a high-temperature chamber to form thin films of the compound on various substrates .
Analyse Des Réactions Chimiques
Types of Reactions: Hafnium;ZINC undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, when exposed to air, hafnium forms a protective oxide layer, primarily hafnium dioxide (HfO₂), which prevents further oxidation . Zinc, on the other hand, can undergo oxidation to form zinc oxide (ZnO).
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include halogens, acids, and bases. For example, hafnium reacts with halogens such as chlorine to form hafnium tetrachloride (HfCl₄), while zinc reacts with hydrochloric acid to produce zinc chloride (ZnCl₂) and hydrogen gas .
Major Products Formed: The major products formed from the reactions of this compound include hafnium dioxide (HfO₂), zinc oxide (ZnO), hafnium tetrachloride (HfCl₄), and zinc chloride (ZnCl₂). These products have various applications in different industries, including electronics and materials science .
Applications De Recherche Scientifique
Hafnium;ZINC has a wide range of scientific research applications. In the field of electronics, it is used to develop transparent conductive oxide (TCO) films, which are essential components in devices such as solar cells, LEDs, and flat panel displays . In materials science, this compound is used to enhance the electrical and optical properties of thin films, making them suitable for use in advanced electronic devices .
In the medical field, zinc is known for its role in protein synthesis and cell division, making it essential for wound healing and immune function . Hafnium, on the other hand, is used in nuclear reactors due to its excellent neutron absorption properties .
Mécanisme D'action
The mechanism of action of Hafnium;ZINC involves its interaction with various molecular targets and pathways. Zinc plays a catalytic, structural, and regulatory role in biological systems, participating in enzyme function and protein synthesis . Hafnium, due to its high melting point and corrosion resistance, is used in high-temperature applications and as a neutron absorber in nuclear reactors .
Comparaison Avec Des Composés Similaires
Hafnium;ZINC can be compared with other similar compounds such as hafnium dioxide (HfO₂) and zinc oxide (ZnO). Both HfO₂ and ZnO are widely used in electronic and optoelectronic applications due to their excellent electrical and optical properties . this compound offers unique advantages, such as enhanced electrical conductivity and improved optical properties, making it a promising material for next-generation electronic devices .
List of Similar Compounds:- Hafnium dioxide (HfO₂)
- Zinc oxide (ZnO)
- Hafnium tetrachloride (HfCl₄)
- Zinc chloride (ZnCl₂)
Propriétés
Numéro CAS |
12208-62-7 |
|---|---|
Formule moléculaire |
HfZn2 |
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
hafnium;zinc |
InChI |
InChI=1S/Hf.2Zn |
Clé InChI |
JXLCNVMZIFBUAK-UHFFFAOYSA-N |
SMILES canonique |
[Zn].[Zn].[Hf] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)







![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)

